physicochemical properties of 5-Formylfuran-3-sulfonamide
physicochemical properties of 5-Formylfuran-3-sulfonamide
An In-Depth Technical Guide to the Physicochemical Properties of 5-Formylfuran-3-sulfonamide
Introduction: Unveiling a Novel Heterocycle
Furan-containing sulfonamides represent a versatile class of compounds with significant potential in medicinal chemistry and drug discovery.[1] The incorporation of a furan ring into a sulfonamide framework can modulate physicochemical properties and biological activity, leading to compounds with potential as enzyme inhibitors and antimicrobial agents.[1] This guide focuses on a specific, less-documented isomer, 5-Formylfuran-3-sulfonamide . Given the scarcity of direct experimental data for this compound, this document serves as both a predictive analysis and a methodological framework for researchers. We will deconstruct the molecule to anticipate its properties based on its constituent functional groups—the furan ring, the sulfonamide moiety, and the formyl (aldehyde) group—and provide detailed, field-proven protocols for their empirical validation.
The structure combines an aromatic furan ring, a primary sulfonamide group known for its hydrogen bonding capacity and acidic proton, and an electron-withdrawing formyl group that significantly influences the electronic properties of the entire molecule. Understanding the interplay of these groups is paramount for predicting solubility, acidity, lipophilicity, and metabolic stability, which are critical parameters in drug development.
Caption: Chemical structure of 5-Formylfuran-3-sulfonamide.
Part 1: Theoretical Physicochemical Profile
This section outlines the predicted based on established chemical principles and data from analogous structures.
Molecular Structure and Its Influence
-
Furan Ring: A five-membered aromatic heterocycle, the furan ring is relatively electron-rich. However, its aromaticity is less stable than benzene, making it susceptible to certain reactions. It is a weak base.[2]
-
Sulfonamide Group (-SO₂NH₂): This functional group is a cornerstone of many pharmaceuticals. It is a strong electron-withdrawing group via induction.[3] The protons on the nitrogen are acidic, with pKa values typically ranging from 5 to 7.5 for related structures, allowing the molecule to act as a hydrogen bond donor and acceptor.[4]
-
Formyl Group (-CHO): The aldehyde group is strongly electron-withdrawing due to both inductive and resonance effects, pulling electron density from the furan ring.[3][5] This deactivation makes the ring less susceptible to electrophilic substitution but can influence the reactivity of the aldehyde itself.[5][6] The presence of the carbonyl oxygen provides an additional hydrogen bond acceptor site.
The combination of two potent electron-withdrawing groups (sulfonamide and formyl) on the furan ring is expected to significantly decrease the electron density of the ring system, impacting its reactivity and the acidity of the sulfonamide proton.
Predicted Quantitative Properties
The following table summarizes the predicted properties for 5-Formylfuran-3-sulfonamide. These are estimations derived from literature values of structurally similar compounds and computational models. They serve as a baseline for experimental verification.
| Property | Predicted Value / Range | Rationale & Key Influences |
| Molecular Formula | C₅H₅NO₄S | Based on chemical structure. |
| Molecular Weight | 175.17 g/mol | Based on chemical structure. |
| Melting Point (°C) | 150 - 170 | Crystalline solids with strong intermolecular forces (H-bonding from sulfonamide) typically have relatively high melting points. Similar to sulfanilamide (165.5 °C). |
| Aqueous Solubility | Sparingly Soluble | The polar formyl and sulfonamide groups enhance water solubility, but the aromatic furan core is hydrophobic. Solubility is expected to be pH-dependent due to the acidic sulfonamide. |
| pKa | 5.0 - 6.5 | The typical pKa of a primary sulfonamide is lowered by the strong electron-withdrawing effect of the formyl group, which stabilizes the resulting anion.[4] |
| LogP (Octanol/Water) | 0.5 - 1.5 | The LogP will be a balance between the hydrophilic sulfonamide/formyl groups and the lipophilic furan ring. Furan-3-carboxylic acid has a calculated LogP of 0.978.[7] The sulfonamide may slightly increase polarity compared to a carboxylic acid. |
Part 2: Experimental Determination Protocols
As a Senior Application Scientist, I stress that theoretical predictions must be validated through rigorous experimentation. The following protocols are standard, self-validating methodologies for determining the core physicochemical properties of a novel compound like 5-Formylfuran-3-sulfonamide.
Melting Point Determination (Capillary Method)
Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range (e.g., <1°C) suggests high purity, while a broad and depressed range indicates the presence of impurities.[8][9] This protocol uses the capillary method, a widely accepted and reliable technique.[10]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0). [11]2. Sample Preparation: Accurately weigh and dissolve 5-Formylfuran-3-sulfonamide in a suitable solvent (e.g., a water/methanol mixture if aqueous solubility is low). Add a background electrolyte (e.g., KCl) to maintain constant ionic strength. [11]3. Titration: Place the solution in a jacketed beaker at a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue well past the equivalence point.
-
Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region). [11]For greater accuracy, calculate the first and second derivatives of the titration curve; the pKa corresponds to the point of minimum slope on the first derivative curve and a zero crossing on the second derivative curve. [4]
Lipophilicity (LogP) Determination (RP-HPLC Method)
Causality: Lipophilicity, expressed as the octanol-water partition coefficient (LogP), is a key predictor of a drug's membrane permeability and distribution. The RP-HPLC method is a rapid, high-throughput alternative to the shake-flask method, where lipophilicity is correlated with the compound's retention time on a nonpolar stationary phase. [12][13][14] Step-by-Step Protocol:
-
System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is neutral) and an organic solvent like acetonitrile or methanol.
-
Calibration: Prepare a set of 5-10 standard compounds with known LogP values that bracket the expected LogP of the analyte. Inject each standard under the defined gradient conditions and record its retention time (tᵣ).
-
Standard Curve: Plot the known LogP values of the standards against their measured retention times to generate a calibration curve. A strong linear correlation (R² > 0.98) is required.
-
Sample Analysis: Dissolve 5-Formylfuran-3-sulfonamide in a suitable solvent and inject it into the HPLC system under the exact same conditions used for the standards. Record its retention time.
-
LogP Calculation: Interpolate the retention time of the test compound onto the calibration curve to determine its LogP value.
Part 3: Predicted Spectral Data
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known functional groups, the following spectral characteristics are predicted for 5-Formylfuran-3-sulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | ||
| Aldehyde (-CHO) | 9.5 - 10.0 | Aldehyde protons are highly deshielded and appear far downfield. Furfural aldehyde proton is at ~9.6 ppm. [15] |
| Furan H-2 | 8.0 - 8.5 | The proton adjacent to the formyl group will be significantly deshielded by its electron-withdrawing effect. |
| Furan H-4 | 7.0 - 7.5 | The proton between the two substituents will also be deshielded. |
| Sulfonamide (-NH₂) | 6.0 - 8.0 | Appears as a broad singlet; chemical shift is concentration and solvent dependent. Protons of a primary amine group in similar structures appear around 5.9-6.0 ppm. [16] |
| ¹³C NMR | ||
| Aldehyde (C=O) | 180 - 190 | Carbonyl carbons are highly deshielded. |
| Furan C-3 (ipso-S) | 140 - 150 | The carbon attached to the sulfonyl group. Aromatic carbons in sulfonamides appear in the 111-160 ppm range. [16] |
| Furan C-5 (ipso-C) | 150 - 160 | The carbon attached to the formyl group. |
| Furan C-2, C-4 | 110 - 130 | Aromatic carbons. |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Sulfonamide N-H | 3300 - 3400 (two bands) | Symmetric & Asymmetric Stretch |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aldehyde C-H | 2720 - 2820 (two weak bands) | Stretch (Fermi resonance) |
| Aldehyde C=O | 1680 - 1710 | Stretch (conjugated) |
| Aromatic C=C | 1500 - 1600 | Stretch |
| Sulfonamide S=O | 1330-1370 & 1140-1180 | Asymmetric & Symmetric Stretch |
Mass Spectrometry (MS)
Under Electron Ionization (EI), the fragmentation of furan derivatives is well-characterized.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 175) should be observable.
-
Key Fragments:
-
Loss of the sulfonamide group (-SO₂NH₂) or parts thereof.
-
Loss of CO from the formyl group (M-28), a common fragmentation for aldehydes.
-
Cleavage of the furan ring, leading to characteristic fragments like m/z 67 (loss of CO) and m/z 39 from the furoylium cation. [17]
-
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